molecular formula C13H12BrNO B11515500 2-(Bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

2-(Bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

Cat. No.: B11515500
M. Wt: 278.14 g/mol
InChI Key: OJJRSJALMJTZDF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromomethyl group attached to the quinoline ring system, which is fused with a dihydrofuran ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, such as 4-methylquinoline, followed by cyclization to form the dihydrofuran ring. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Cyclization Reactions: Further cyclization can occur to form more complex ring systems.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in cross-coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation reactions can produce quinoline N-oxides.

Scientific Research Applications

2-(Bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or receptors. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)quinoline: Shares the bromomethyl group but lacks the dihydrofuran ring.

    4-Methylquinoline: Lacks the bromomethyl group and the dihydrofuran ring.

    2,3-Dihydroquinoline: Lacks the bromomethyl group and the methyl group.

Uniqueness

2-(Bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is unique due to its fused ring system and the presence of both bromomethyl and methyl groups. This combination of structural features provides distinct chemical reactivity and biological activity, setting it apart from other quinoline derivatives.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-(bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline

InChI

InChI=1S/C13H12BrNO/c1-8-11-6-9(7-14)16-13(11)10-4-2-3-5-12(10)15-8/h2-5,9H,6-7H2,1H3

InChI Key

OJJRSJALMJTZDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1CC(O3)CBr

Origin of Product

United States

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